molecular formula C15H12OS B3271398 2-(2-Thienylidene)-1-tetralone CAS No. 54752-27-1

2-(2-Thienylidene)-1-tetralone

Cat. No.: B3271398
CAS No.: 54752-27-1
M. Wt: 240.3 g/mol
InChI Key: YQJIGFWRZFDEDU-UHFFFAOYSA-N
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Description

2-(2-Thienylidene)-1-tetralone is a heterocyclic compound that features a thienylidene group attached to a tetralone core

Preparation Methods

The synthesis of 2-(2-Thienylidene)-1-tetralone can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with 1-tetralone in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol.

Comparison with Similar Compounds

2-(2-Thienylidene)-1-tetralone can be compared with other thienylidene derivatives such as:

These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

54752-27-1

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2

InChI Key

YQJIGFWRZFDEDU-UHFFFAOYSA-N

SMILES

C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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